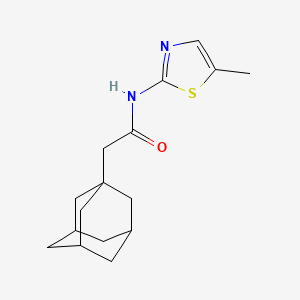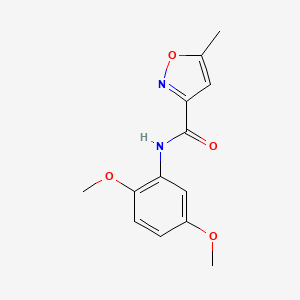
2-(1-adamantyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves complex chemical reactions, often resulting in the formation of novel heterocyclic structures. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives demonstrates the diversity of structures that can be achieved through meticulous synthetic strategies, highlighting the potential for creating analogs of "2-(1-adamantyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" (Wang, Li, Dong, & Dong, 2010).
Molecular Structure Analysis
Molecular structure analysis reveals detailed insights into the geometry and conformation of similar compounds. For example, "2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide" showcases the intricate geometric configurations and intermolecular interactions, such as hydrogen bonding and attractive S⋯S interactions, which are crucial for understanding the molecular structure of related compounds (Bunev, Sklyuev, Ostapenko, Purygin, & Khrustalev, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like "this compound" often result in the formation of bi-heterocycles, which have shown promise as therapeutic agents. The electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, when coupled with 1,3,4-oxadiazoles, leads to the synthesis of bi-heterocycles with potential therapeutic applications (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the application and study of these compounds. While specific data on "this compound" is not available, analyses of similar compounds provide valuable insights. For instance, the crystalline structure and hydrogen bonding patterns of N-(1-Adamantyl)acetamide offer clues about the physical characteristics of related molecules (Mizoguchi, Takayuki, & Kashino, 1997).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the compound's potential applications. The synthesis and evaluation of similar compounds, such as the bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, illustrate the chemical versatility and therapeutic potential of these molecules (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-10-9-17-15(20-10)18-14(19)8-16-5-11-2-12(6-16)4-13(3-11)7-16/h9,11-13H,2-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWSCZOSXDEPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)

![N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)

![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)



![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)



